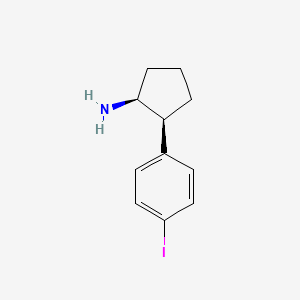

(1S,2S)-2-(4-iodophenyl)cyclopentanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-(4-iodophenyl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXWOCOUOFZCCE-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676451 | |

| Record name | (1S,2S)-2-(4-Iodophenyl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263281-45-3 | |

| Record name | (1S,2S)-2-(4-Iodophenyl)cyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Cyclopentanamine Derivatives in Chemical Research

Cyclopentanamine derivatives represent a significant class of compounds within medicinal and organic chemistry. The cyclopentane (B165970) ring, a five-membered carbocycle, is a common scaffold found in numerous natural products and biologically active molecules. nih.gov Its inherent three-dimensional structure provides a valuable framework for the spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with biological targets.

The introduction of an amine group to the cyclopentane core imparts basicity and a site for further functionalization, making cyclopentanamines versatile building blocks in synthesis. researchgate.net Research has shown that substituted cyclopentanamine derivatives exhibit a wide range of biological activities, including potential applications in the treatment of neurological and inflammatory disorders. smolecule.com For instance, various cyclopentane derivatives have been investigated as inhibitors of enzymes like neuraminidase, which is a key target in antiviral drug development. acs.org Furthermore, the chirality of substituted cyclopentanamines, as seen in the (1S,2S) configuration of the target molecule, is of paramount importance, as different stereoisomers of a compound can exhibit vastly different biological effects. acs.org The synthesis of enantiomerically pure chiral amines, therefore, remains a significant focus in modern organic chemistry. acs.orgsigmaaldrich.com

Rationale for Investigating 1s,2s 2 4 Iodophenyl Cyclopentanamine in Advanced Studies

The specific structural features of (1S,2S)-2-(4-iodophenyl)cyclopentanamine provide a compelling rationale for its investigation in advanced chemical studies. The molecule combines the chiral cyclopentanamine scaffold with a para-iodophenyl substituent, a combination that suggests potential in several research domains.

The presence of the iodine atom is particularly noteworthy. Iodine can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of molecular structures. In medicinal chemistry, the introduction of an iodine atom can modulate a compound's lipophilicity and metabolic stability. nih.gov More significantly, the iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I), making the compound a candidate for use as a radiotracer in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov Iodinated compounds have a long history of use as contrast agents and radiopharmaceuticals. nih.gov Given that many neurologically active compounds contain amine functionalities, an iodinated cyclopentanamine derivative could be explored for brain imaging applications. researchgate.net

From a synthetic perspective, the carbon-iodine bond offers a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. smolecule.commdpi.com The specific (1S,2S) stereochemistry of the molecule is crucial, as it dictates the precise three-dimensional arrangement of the phenyl and amino groups, which would be critical for any potential interaction with a biological target. smolecule.comnih.gov

Current Research Landscape and Unaddressed Challenges Pertaining to the Chemical Compound

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known and reliable chemical reactions.

For this compound, the primary disconnections involve the C-N bond and the C-C bond connecting the cyclopentane (B165970) ring to the iodophenyl group.

C-N Bond Disconnection: This is a common and logical first step, leading back to a 2-(4-iodophenyl)cyclopentanone and a source of nitrogen, such as ammonia (B1221849) or a protected amine equivalent. This disconnection simplifies the target to a ketone precursor, opening up a variety of methods for the subsequent stereoselective introduction of the amine group.

C-C Bond Disconnection: Disconnecting the bond between the cyclopentane ring and the aromatic ring suggests a coupling reaction. This could involve a nucleophilic cyclopentyl organometallic species and an electrophilic iodobenzene (B50100) derivative, or vice versa. This strategy allows for the independent synthesis of the chiral cyclopentane core and the aromatic portion before their final assembly.

A more advanced retrosynthetic approach might involve disconnections that break the cyclopentane ring itself, leading to acyclic precursors. For instance, a [3+2] cycloaddition or a Michael addition followed by an intramolecular cyclization could be envisioned. These more complex strategies often provide excellent control over stereochemistry.

The choice of disconnection strategy is critical and often depends on the availability of starting materials, the desired efficiency of the synthesis, and the specific stereochemical control required.

Enantioselective Synthesis Strategies for the (1S,2S)-Stereoisomer

Achieving the specific (1S,2S) stereochemistry is the most challenging aspect of synthesizing this molecule. Several powerful strategies in asymmetric synthesis can be employed to control the formation of the chiral centers.

Asymmetric Catalysis in the Construction of the Chiral Cyclopentane Core

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

For the synthesis of the chiral cyclopentane core of this compound, several catalytic asymmetric reactions are applicable:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitably substituted cyclopentene (B43876) precursor using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) can establish the two stereocenters in a single step. The choice of catalyst and substrate is crucial for achieving high diastereoselectivity and enantioselectivity.

Catalytic Asymmetric Desymmetrization: This powerful strategy involves the desymmetrization of a prochiral starting material, such as a 2,2-disubstituted cyclopentene-1,3-dione, through a catalytic asymmetric reaction. nih.gov For instance, a catalytic asymmetric vinylogous nucleophilic addition can introduce the first stereocenter, which then directs the stereochemistry of the second.

Enantioselective Michael Addition: A domino reaction involving an enantioselective Michael addition can be used to construct highly functionalized chiral cyclopentanes. nih.gov For example, the reaction of a Michael acceptor with a suitable nucleophile in the presence of a chiral organocatalyst can initiate a cascade of reactions leading to the desired cyclopentane ring with controlled stereochemistry.

| Catalytic Strategy | Catalyst Type | Key Transformation | Potential Advantage |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Reduction of a C=C bond | High efficiency and atom economy |

| Asymmetric Desymmetrization | Chiral Organocatalysts or Metal Complexes | Conversion of a prochiral substrate to a chiral product | Access to complex chiral building blocks |

| Enantioselective Michael Addition | Chiral Organocatalysts | Formation of a C-C bond with stereocontrol | Creation of multiple stereocenters in one pot |

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

In the synthesis of this compound, a chiral auxiliary can be attached to a cyclopentanone (B42830) precursor to direct the stereoselective addition of a nucleophile or the formation of an enolate. For example, amides derived from pseudoephenamine have been shown to be effective chiral auxiliaries in alkylation reactions, providing high levels of stereocontrol. nih.govharvard.edu This approach allows for the diastereoselective construction of the cyclopentane ring, and subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Resolution Techniques for Enantiomeric Purity (e.g., Crystallization with Chiral Agents)

Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard methods like distillation or simple crystallization. libretexts.org However, by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. libretexts.org Diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. libretexts.org

For this compound, which is a base, a chiral acid such as tartaric acid or mandelic acid can be used as the resolving agent. libretexts.org The reaction of the racemic amine with the chiral acid forms a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution. After separation, the pure enantiomer of the amine can be recovered by treatment with a base to remove the chiral resolving agent. This method is a classical and often effective way to obtain enantiomerically pure amines. libretexts.org

Chiral Pool Approaches for Stereospecific Synthesis

The chiral pool refers to the collection of readily available and inexpensive enantiomerically pure natural products, such as amino acids, sugars, and terpenes. wikipedia.org These compounds can serve as starting materials for the synthesis of more complex chiral molecules, with the stereochemistry of the starting material being transferred to the final product. youtube.com

For the synthesis of this compound, a suitable chiral starting material from the chiral pool could be a cyclopentane derivative with the desired stereochemistry already established. For instance, a chiral cyclopentenone derived from a natural product could be a strategic starting point. acs.org The synthesis would then involve the modification of the existing functional groups and the introduction of the 4-iodophenyl and amine moieties while preserving the original stereocenters.

C-C Bond Formation Methodologies in the Synthesis of the (4-iodophenyl)cyclopentane Moiety

The formation of the carbon-carbon bond between the cyclopentane ring and the 4-iodophenyl group is a critical step in many synthetic routes. Several modern cross-coupling reactions are well-suited for this transformation.

Suzuki Coupling: This versatile and widely used reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. In this context, one could couple a 4-iodophenylboronic acid with a chiral cyclopentenyl or cyclopentyl halide or triflate.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide, catalyzed by a palladium or nickel complex. A chiral cyclopentylzinc reagent could be coupled with 1,4-diiodobenzene (B128391) to form the desired C-C bond.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. A chiral cyclopentene derivative could be coupled with 4-iodoaniline (B139537) or a related iodophenyl compound.

Sonogashira Coupling: While typically used to form C(sp)-C(sp2) bonds, variations of the Sonogashira coupling can be adapted for C(sp2)-C(sp2) bond formation, potentially coupling a cyclopentenyl halide with a terminal alkyne that can be later converted to the desired substituent. nih.gov

The choice of coupling reaction often depends on the functional group tolerance, the availability of the starting materials, and the specific reaction conditions required to avoid racemization of the chiral centers.

| Coupling Reaction | Key Reactants | Catalyst |

| Suzuki Coupling | Organoboron Compound + Organohalide | Palladium Complex |

| Negishi Coupling | Organozinc Reagent + Organohalide | Palladium or Nickel Complex |

| Heck Coupling | Unsaturated Halide + Alkene | Palladium Complex |

| Sonogashira Coupling | Terminal Alkyne + Organohalide | Palladium and Copper Complexes |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions for Aryl-Olefin Coupling)

Hypothetically, a key step in the synthesis of a 2-arylcyclopentane scaffold could involve a palladium-catalyzed cross-coupling reaction. The Heck reaction, which couples an aryl halide with an alkene, is a powerful tool for forming carbon-carbon bonds. youtube.comnih.gov In a potential synthesis of the target molecule, a Heck-type reaction could be envisioned between a cyclopentene derivative and an aryl iodide, such as 1,4-diiodobenzene or a related precursor. The choice of palladium catalyst and ligands would be critical for achieving high yield and stereoselectivity. nih.gov

| Reaction Component | Potential Role in Synthesis | Key Considerations |

| Aryl Halide | Introduction of the 4-iodophenyl group | Reactivity (I > Br > Cl), availability |

| Alkene | Cyclopentane ring precursor | Substitution pattern to control regioselectivity |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(OAc)₂, Pd₂(dba)₃, etc. |

| Ligand | Influences catalyst activity and selectivity | Phosphines (e.g., PPh₃, BINAP), N-heterocyclic carbenes |

| Base | Neutralizes HX generated in the reaction | Triethylamine, potassium carbonate |

This table represents a hypothetical application of the Heck reaction for the synthesis of a 2-arylcyclopentane scaffold, as no specific literature for this compound exists.

Aryl Amination Strategies for Constructing the Amino Group

The introduction of the amine group is another critical transformation. For a precursor molecule containing a suitable leaving group on the cyclopentane ring, a direct nucleophilic substitution with an amine source could be employed. Alternatively, modern catalytic methods such as the Buchwald-Hartwig amination could be used to form the carbon-nitrogen bond. Another common strategy is reductive amination, where a ketone precursor is reacted with an amine in the presence of a reducing agent. youtube.com The stereochemistry of the resulting amine is a key challenge that often requires chiral auxiliaries or catalysts.

Functional Group Interconversions and Transformations Involving the Iodophenyl Group

The iodophenyl moiety of the target molecule is a versatile functional group for further chemical modifications. The iodine atom can be substituted via various cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings, to introduce new carbon-based substituents. This allows for the synthesis of a diverse library of derivatives from a common intermediate.

Application of Hypervalent Iodine Reagents in Derivatization

Hypervalent iodine reagents are known for their unique reactivity and are used in a wide range of oxidative transformations. researchgate.net While no specific examples involve this compound, these reagents could theoretically be used to modify the iodophenyl group or other parts of the molecule. For instance, hypervalent iodine compounds can act as electrophilic sources for various functional groups.

Optimization of Reaction Conditions and Process Development for Scalability

For any synthetic route to be viable for larger-scale production, optimization of reaction conditions is essential. This involves a systematic study of various parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact.

Solvent Effects and Temperature Optimization

The choice of solvent can significantly influence reaction rates, selectivity, and solubility of reactants and catalysts. Temperature is another critical parameter that affects reaction kinetics and the stability of intermediates and products. Optimization often involves screening a range of solvents and temperatures to find the ideal balance for a specific transformation.

Catalyst and Reagent Selection for Efficiency and Selectivity

The selection of the catalyst and other reagents is paramount for the success of modern synthetic methods. For palladium-catalyzed reactions, the nature of the ligand can dramatically alter the outcome. For stereoselective synthesis, chiral ligands or catalysts are often required to control the formation of the desired enantiomer or diastereomer. The efficiency of a process is also determined by catalyst loading, with lower loadings being more economical and environmentally friendly for large-scale applications.

Total Synthesis and Semisynthetic Routes for Analogues

The synthesis of analogues of this compound is a significant area of research, driven by the need to explore the structure-activity relationships of this class of compounds. Both total synthesis and semisynthetic modifications are employed to generate a diverse range of analogues, allowing for systematic investigation of how different structural features influence their properties. These approaches often focus on stereoselective methods to ensure the precise three-dimensional arrangement of substituents on the cyclopentane ring, which is crucial for their intended biological interactions.

Total synthesis strategies for these analogues typically involve the construction of the 2-arylcyclopentanamine scaffold from acyclic precursors or simpler cyclic starting materials. A key challenge in these syntheses is the diastereoselective and enantioselective installation of the amine and aryl groups at the C1 and C2 positions of the cyclopentane ring to achieve the desired (1S,2S) configuration.

Semisynthetic routes, on the other hand, may start from a pre-existing cyclopentane derivative, which is then elaborated to introduce the desired aryl group and amine functionality. This can be an efficient way to produce a library of analogues, particularly if a common intermediate is readily available.

Stereoselective Approaches to the 2-Arylcyclopentanamine Core

A fundamental aspect of synthesizing analogues of this compound is the stereocontrolled formation of the 2-phenylcyclopentanamine core. Various methods have been developed to achieve this, often relying on asymmetric catalysis or the use of chiral auxiliaries.

One common strategy involves the diastereoselective conjugate addition of an amine to a chiral cyclopentenone derivative. For instance, an aza-Michael reaction of an aniline (B41778) with a suitably substituted cyclopentenone can proceed with high diastereoselectivity. The stereochemical outcome is often directed by existing stereocenters on the cyclopentenone ring. Subsequent manipulation of the resulting aminocyclopentanone, such as reductive amination or conversion of a ketone to an amine, can furnish the desired 2-arylcyclopentanamine.

Another approach is the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For example, an asymmetric hydroamination or a catalytic asymmetric conjugate addition of an aryl group to a cyclopentenone derivative can establish the desired stereocenters early in the synthetic sequence.

The kinetic resolution of a racemic mixture of 2-phenylcyclopentanamine is also a viable method to obtain the enantiomerically pure (1S,2S)-isomer. Enzymatic methods, such as lipase-catalyzed acylation, have been shown to be effective in separating the enantiomers of related structures.

Introduction of the 4-Iodophenyl Moiety

The 4-iodophenyl group is a key structural feature of the parent compound and its analogues. The introduction of the iodine atom onto the phenyl ring can be achieved at various stages of the synthesis.

In a convergent synthesis, 4-iodoaniline or a derivative thereof can be used as a starting material in a reaction to form the 2-arylcyclopentanamine core. For example, the conjugate addition of 4-iodoaniline to a cyclopentenone would directly install the desired substituted aryl group.

Alternatively, the iodine can be introduced later in the synthetic sequence via electrophilic iodination of a phenylcyclopentane precursor. A variety of iodinating reagents and conditions can be employed for this transformation. Common methods include the use of molecular iodine in the presence of an oxidizing agent, or reagents such as N-iodosuccinimide (NIS). The regioselectivity of the iodination is typically directed by the existing substituents on the aromatic ring. For a phenyl group, substitution at the para position is often favored.

The following table summarizes some of the synthetic strategies that can be employed for the preparation of this compound analogues.

| Analogue Type | Synthetic Strategy | Key Reactions | Stereochemical Control |

| Aryl-substituted Analogues | Convergent synthesis starting from various substituted anilines. | Aza-Michael addition to a chiral cyclopentenone. | Substrate-controlled diastereoselectivity. |

| Alkyl-substituted Cyclopentane Ring Analogues | Synthesis from substituted cyclopentanone precursors. | Reductive amination of a 2-arylcyclopentanone. | Diastereoselective reduction. |

| Analogues with Modified Amine Functionality | Derivatization of the primary amine of the parent compound. | N-alkylation, N-acylation. | Not applicable (starting from enantiopure amine). |

| Radioiodinated Analogues | Late-stage iodination of a suitable precursor. | Electrophilic radioiodination using Na[¹²⁵I] and an oxidizing agent. | Regioselective iodination. |

These synthetic methodologies provide a versatile toolbox for the creation of a wide array of analogues of this compound, enabling detailed studies into their chemical and biological properties. The choice of a particular synthetic route will depend on the specific analogue being targeted and the availability of starting materials.

Principles of Chirality and Stereogenicity in Cyclopentanamine Systems

Chirality in organic molecules refers to the property of non-superimposability on their mirror images, much like a pair of hands. acs.orgmdpi.com This property arises from the presence of one or more stereogenic centers. In the case of 2-(4-iodophenyl)cyclopentanamine, there are two such centers: carbon 1 (C1), bonded to the amine group, and carbon 2 (C2), bonded to the 4-iodophenyl group.

The presence of two stereocenters means that four possible stereoisomers can exist. These are organized into two pairs of enantiomers (non-superimposable mirror images) and their corresponding diastereomers (stereoisomers that are not mirror images). The stereochemical descriptors—(1S,2S), (1R,2R), (1S,2R), and (1R,2S)—define the absolute configuration at each of these centers.

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship | Isomer Type |

| This compound | S | S | Enantiomer of (1R,2R) | cis |

| (1R,2R)-2-(4-iodophenyl)cyclopentanamine | R | R | Enantiomer of (1S,2S) | cis |

| (1S,2R)-2-(4-iodophenyl)cyclopentanamine | S | R | Enantiomer of (1R,2S) | trans |

| (1R,2S)-2-(4-iodophenyl)cyclopentanamine | R | S | Enantiomer of (1S,2R) | trans |

Absolute Configuration Assignment Methodologies for this compound

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, of a chiral molecule is a critical step in its characterization. Several powerful analytical techniques are employed for this purpose.

Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. mdpi.com

For a chiral molecule like this compound, successful crystallization would allow for unambiguous confirmation of the cis relationship between the amine and the iodophenyl groups. The presence of the heavy iodine atom is particularly advantageous for a technique known as anomalous dispersion, which allows for the confident assignment of the absolute stereochemistry (S or R) at each chiral center. mdpi.com While specific crystallographic data for this compound are not widely published, the methodology is standard for such compounds. capes.gov.br

Spectroscopic methods are essential for characterizing chiral compounds, especially in solution.

Optical Rotation: Chiral molecules have the ability to rotate the plane of polarized light. This property is measured using a polarimeter, and the resulting value is known as the specific rotation. Enantiomers rotate light by equal amounts but in opposite directions. Therefore, measuring the optical rotation can confirm the enantiomeric purity of a sample of this compound but does not, on its own, determine the absolute configuration without reference to a known standard.

Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the molecule's secondary structure and the spatial arrangement of its chromophores (light-absorbing groups). chemeo.com In this compound, the iodophenyl group acts as a chromophore. The resulting CD spectrum is a unique fingerprint for that specific enantiomer. By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration can be confidently assigned. researchgate.net

| Technique | Principle | Information Provided |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous 3D structure and absolute configuration in the solid state. |

| Optical Rotation | Rotation of plane-polarized light by a chiral molecule in solution. | Confirmation of chirality and enantiomeric purity; direction of rotation (+/-). |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Fingerprint spectrum for a specific enantiomer; allows for absolute configuration assignment when compared with theoretical calculations. smolecule.com |

Stereochemical Stability and Epimerization Pathways

Stereochemical stability refers to the resistance of a stereocenter to inversion. Epimerization is the process by which the configuration at one of several stereocenters in a molecule is inverted, converting one diastereomer into another. For this compound, this would involve the inversion at either C1 or C2.

The C-H bond at C2, being adjacent to the aromatic phenyl ring, is potentially acidic and could be susceptible to deprotonation under basic conditions. youtube.com Removal of this proton would generate a planar carbanion intermediate. Reprotonation of this intermediate could occur from either face, leading to a mixture of the original cis isomer and the corresponding trans diastereomer, a process known as epimerization. Similarly, though generally less likely under typical conditions, the stereocenter at C1 could also potentially undergo inversion. The thermodynamic stability of the cis and trans isomers often dictates the final equilibrium ratio, with the trans isomer frequently being more stable due to reduced steric strain between the substituents.

Impact of Stereochemistry on Molecular Recognition and Interactions in Research Contexts

The specific three-dimensional arrangement of atoms in this compound is critical for its interaction with other chiral molecules, a phenomenon known as molecular recognition. capes.gov.br In biological and medicinal chemistry research, the interaction between a small molecule and a biological target, such as an enzyme or receptor, is highly dependent on stereochemistry. nih.govnih.gov

Biological systems are inherently chiral, and the binding pockets of proteins are shaped to accommodate ligands with a specific stereochemistry. researchfloor.org The "three-point attachment model" posits that for a chiral molecule to be distinguished from its enantiomer by a chiral receptor, there must be at least three points of interaction. For this compound, these interactions could involve:

An ionic or hydrogen bond from the protonated amine group.

A hydrophobic or π-π stacking interaction from the iodophenyl ring.

Steric interactions dictated by the cyclopentyl scaffold.

The precise spatial orientation of these groups in the (1S,2S) configuration determines its binding affinity and selectivity for a specific target. Its enantiomer, (1R,2R)-2-(4-iodophenyl)cyclopentanamine, would present these same groups in a mirror-image orientation, which may not fit the target's binding site as effectively, leading to different biological activity. This stereochemical dependence is a cornerstone of modern drug design and is a key area of investigation for compounds like this in a research context. researchgate.net

Strategic Use of the Amine Functionality in Chemical Synthesis

The primary amine group in this compound is a versatile handle for introducing a variety of substituents and for constructing larger molecular architectures. Its nucleophilic character allows for facile reactions with a broad range of electrophiles.

Amidation and Alkylation Reactions for Scaffold Decoration

The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This transformation is one of the most common methods for decorating the cyclopentanamine scaffold. A variety of coupling reagents can be employed to facilitate this reaction, offering a broad scope of potential amide products.

Similarly, N-alkylation of the amine can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the introduction of diverse alkyl and aryl substituents at the nitrogen atom, further expanding the chemical space accessible from this building block.

Table 1: Representative Amidation and Alkylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Amidation | Carboxylic acid, coupling agent (e.g., EDC, HATU), base (e.g., DIPEA), solvent (e.g., DMF) | N-acylated this compound |

| Amidation | Acid chloride, base (e.g., triethylamine), solvent (e.g., DCM) | N-acylated this compound |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile) | N-alkylated this compound |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3), solvent (e.g., DCE) | N-alkylated this compound |

Note: This table represents generalized conditions. Specific conditions may vary depending on the substrate.

Formation of Macrocyclic and Heterocyclic Structures

The amine functionality of this compound can be strategically employed in the construction of both macrocyclic and heterocyclic ring systems. For instance, by reacting the amine with a molecule containing a second reactive group, intramolecular cyclization can be induced to form a new ring.

Macrocyclization can be achieved by linking the amine group to another functional group, either within the same molecule or by reacting with a separate difunctional linker. This approach is valuable in the synthesis of compounds with constrained conformations.

The formation of heterocyclic structures is also a key application. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The specific nature of the heterocyclic ring formed depends on the nature of the reaction partner.

Exploiting the Iodophenyl Moiety for Further Functionalization

The 4-iodophenyl group of this compound is a key feature for diversification, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent metal center, making it an excellent substrate for a variety of coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position

A wide array of carbon-carbon and carbon-heteroatom bonds can be formed at the aryl iodide position using palladium-catalyzed cross-coupling reactions. These reactions are highly versatile and tolerate a wide range of functional groups.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to biaryl structures or the introduction of alkyl or vinyl groups. rsc.orgnih.gov

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides access to arylethynyl derivatives. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under mild conditions. wikipedia.org

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a new substituted alkene, again using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction has broad substrate scope and functional group tolerance. wikipedia.org

Table 2: Common Cross-Coupling Reactions of the Iodophenyl Moiety

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | Biaryl or alkyl/vinyl-substituted phenyl derivative |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et3N) | Arylethynyl derivative |

| Heck-Mizoroki | Alkene | Pd catalyst (e.g., Pd(OAc)2), base (e.g., Et3N) | Substituted alkene derivative |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand (e.g., BINAP), base (e.g., NaOtBu) | Diaryl amine or N-aryl alkylamine derivative |

Note: This table represents generalized conditions. Specific conditions may vary depending on the substrate and desired product.

Electrophilic Aromatic Substitution for Analog Synthesis

While the iodophenyl ring is electron-rich enough to undergo electrophilic aromatic substitution, the directing effects of the iodo and the cyclopentylamino groups must be considered. The amino group, especially when protected, is a strong ortho-, para-director, while the iodo group is also an ortho-, para-director, albeit a deactivating one. Given that the para-position is already substituted, electrophilic attack would be expected to occur at the positions ortho to the amino- and iodo- groups. However, steric hindrance from the bulky cyclopentyl ring may influence the regioselectivity of such reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation.

Design and Synthesis of Conformationally Constrained Analogues

The flexibility of the cyclopentyl ring and the rotational freedom of the phenyl group in this compound can be restricted through the design and synthesis of conformationally constrained analogues. Such constraints can be introduced by forming additional ring systems that lock the relative orientation of the phenyl and cyclopentyl groups.

One common strategy involves intramolecular reactions, such as an intramolecular Heck reaction, where a suitably functionalized derivative of the parent molecule undergoes cyclization to form a bicyclic or polycyclic system. nih.gov Another approach is the synthesis of spirocyclic compounds where the cyclopentane ring shares a single atom with another ring system. nih.gov The synthesis of such rigid analogues is of great interest in medicinal chemistry for probing the bioactive conformation of a molecule. nih.gov

Development of this compound-derived Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology aimed at the efficient creation of structurally diverse small molecules. nih.gov This approach seeks to explore vast regions of chemical space to identify novel compounds with desired biological activities. wikipedia.orgcapes.gov.br A key element of successful DOS campaigns is the selection of a versatile starting scaffold that contains multiple functionalization points, allowing for the rapid generation of a library of analogs with varied three-dimensional shapes and chemical properties. libretexts.org

The compound this compound serves as an exemplary building block for DOS. Its structure is endowed with several key features that permit extensive and controlled derivatization: a stereochemically defined alicyclic core, a nucleophilic primary amine, and a reactive aryl iodide handle. These features allow for a systematic exploration of chemical diversity through a series of well-established chemical transformations.

The rigid, chiral (1S,2S)-cyclopentane ring provides a defined three-dimensional framework, which is a desirable characteristic for molecules intended to interact with specific biological targets. The primary amine serves as a versatile nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination. The 4-iodophenyl group is particularly valuable, acting as a key reactive center for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.org

Derivatization at the Amine Functionality

The primary amine group of this compound is a prime site for introducing appendage diversity. Standard N-acylation and N-alkylation reactions can be employed to attach a wide array of substituents, modifying the steric and electronic properties of the resulting molecules.

Table 1: Potential Derivatization of the Amine Group

| Reaction Type | Reagent Class | Resulting Functional Group | Example Reagents |

| N-Acylation | Acyl Chlorides / Carboxylic Acids | Amide | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Methanesulfonyl chloride, p-Toluenesulfonyl chloride |

| N-Alkylation | Alkyl Halides | Secondary Amine | Benzyl bromide, Ethyl iodide |

| Reductive Amination | Aldehydes / Ketones | Secondary Amine | Benzaldehyde, Acetone |

Derivatization via Palladium-Catalyzed Cross-Coupling

The true power of this compound as a scaffold for DOS lies in the synthetic utility of the aryl iodide moiety. This group enables a suite of palladium-catalyzed cross-coupling reactions that can dramatically alter the core structure of the molecule, leading to significant scaffold diversity.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with various organoboranes, typically boronic acids or their esters. libretexts.org This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl ring, generating diverse biaryl scaffolds.

Table 2: Scaffold Diversification via Suzuki-Miyaura Coupling

| Boronic Acid Building Block | Resulting (1S,2S)-2-(biphenyl-4-yl)cyclopentanamine Derivative |

| Phenylboronic acid | (1S,2S)-2-(biphenyl-4-yl)cyclopentanamine |

| 3-Thiopheneboronic acid | (1S,2S)-2-(4-(thiophen-3-yl)phenyl)cyclopentanamine |

| 4-Pyridinylboronic acid | (1S,2S)-2-(4-(pyridin-4-yl)phenyl)cyclopentanamine |

| 4-Methoxyphenylboronic acid | (1S,2S)-2-(4'-methoxybiphenyl-4-yl)cyclopentanamine |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This introduces a linear, rigid alkynyl moiety, which can significantly alter the shape and functionality of the parent scaffold. The resulting alkyne can also serve as a handle for further transformations.

Table 3: Scaffold Diversification via Sonogashira Coupling

| Terminal Alkyne Building Block | Resulting (1S,2S)-2-((4-alkynyl)phenyl)cyclopentanamine Derivative |

| Phenylacetylene | (1S,2S)-2-(4-(phenylethynyl)phenyl)cyclopentanamine |

| Cyclopropylacetylene | (1S,2S)-2-(4-(cyclopropylethynyl)phenyl)cyclopentanamine |

| Trimethylsilylacetylene | (1S,2S)-2-(4-((trimethylsilyl)ethynyl)phenyl)cyclopentanamine |

| Propargyl alcohol | 3-(4-((1S,2S)-2-aminocyclopentyl)phenyl)prop-2-yn-1-ol |

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the aryl iodide with a vast array of primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.govwikipedia.orgorganic-chemistry.org This transformation replaces the iodine atom with a new nitrogen-based substituent, providing access to scaffolds with diverse hydrogen-bonding capabilities and basicity.

Table 4: Scaffold Diversification via Buchwald-Hartwig Amination

| Amine Building Block | Resulting N-Aryl-4-((1S,2S)-2-aminocyclopentyl)aniline Derivative |

| Aniline | N-(4-((1S,2S)-2-aminocyclopentyl)phenyl)aniline |

| Morpholine | 4-(4-((1S,2S)-2-aminocyclopentyl)phenyl)morpholine |

| Piperidine | 1-(4-((1S,2S)-2-aminocyclopentyl)phenyl)piperidine |

| Benzylamine | N-(4-((1S,2S)-2-aminocyclopentyl)phenyl)benzylamine |

By strategically combining derivatization at the amine with cross-coupling reactions at the aryl iodide, a multitude of unique molecular scaffolds can be generated from a single, readily accessible starting material. This systematic, yet divergent, approach embodies the core principles of diversity-oriented synthesis, enabling the creation of complex and diverse compound libraries for screening and drug discovery.

Exploration of Biological Interactions and Preclinical Research Applications of 1s,2s 2 4 Iodophenyl Cyclopentanamine Analogues

Target Identification and Engagement Studies for Related Cyclopentanamines

A fundamental step in characterizing a new compound is to identify its molecular targets and quantify its engagement with them. For cyclopentanamine derivatives, this has often involved in vitro assays to determine their affinity for specific receptors and their ability to inhibit key enzymes.

Analogues of (1S,2S)-2-(4-iodophenyl)cyclopentanamine, particularly those sharing the 2-phenylcycloalkylamine scaffold, have been investigated for their interaction with various neurotransmitter receptors. Among these, the serotonin (B10506) (5-HT) receptors have been a significant focus due to their role in a wide array of physiological and pathological processes.

Research on psychoactive phenalkylamine analogues has established that substitutions on the phenyl ring can significantly influence binding affinity for serotonin receptors. For instance, methoxylation, methylation, and halogenation at the 4-position of the phenyl ring have been shown to enhance affinity for 5-HT receptors. nih.gov Specifically, 4-bromination of phenethylamine (B48288) enhances receptor affinity. nih.gov While direct binding data for this compound is not extensively published, the known effects of halogen substitution suggest that the 4-iodo-substituent likely contributes favorably to serotonin receptor binding.

Studies on closely related 2-phenylcyclopropylmethylamine (PCPMA) analogues have demonstrated high binding affinity for various G-protein coupled receptors, including serotonin and dopamine (B1211576) receptors. nih.govresearchgate.netnih.gov For example, certain PCPMA derivatives have been identified as potent and selective agonists for the serotonin 2C (5-HT2C) receptor. nih.govresearchgate.net The binding affinities of several tryptamine (B22526) analogues, which share some structural motifs with phenylcycloalkylamines, for various human serotonin receptor subtypes have been quantified, showing nanomolar affinities for 5-HT1A, 5-HT2A, and 5-HT2C receptors. researchgate.net The structural similarity suggests that this compound analogues could also exhibit significant affinity for these and other serotonin receptor subtypes.

A representative table of binding affinities for various psychoactive phenalkylamine analogues at serotonin receptors is provided below.

| Compound | 5-HT Receptor Affinity (pA2) |

| Phenethylamine | Low |

| Phenylisopropylamine | Low |

| 2,5-Dimethoxyphenethylamine | High |

| 4-Bromophenethylamine | Enhanced |

| 5-Methoxy-N,N-dimethyltryptamine | 7.08 |

| 2,5-Dimethoxy-4-bromophenethylamine (DOB) | 7.35 |

| 2,5-Dimethoxy-4-methylphenethylamine (DOM) | 7.12 |

Data sourced from studies on psychoactive phenalkylamine analogues and their interaction with rat fundus 5-HT receptors. nih.govnih.gov

Recent preclinical research has identified Lysine-Specific Demethylase 1 (LSD1) as a promising therapeutic target, particularly in oncology. LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in gene regulation through the demethylation of histone H3 at lysines 4 and 9. A number of inhibitors of LSD1 share a structural core similar to this compound, namely a cyclopropylamine (B47189) or related cycloalkylamine moiety. nih.govresearchgate.net

Structure-activity relationship studies on indolin-5-yl-cyclopropanamine derivatives have led to the discovery of potent and selective LSD1 inhibitors. nih.govx-mol.com For instance, the representative compound 7e from one such study demonstrated an IC50 of 24.43 nM against LSD1 and exhibited significant selectivity over the related enzymes LSD2 and MAOs. nih.govx-mol.com These inhibitors are believed to act by forming a covalent adduct with the FAD cofactor of LSD1. nih.gov

The general structure of these inhibitors often consists of a substituted cyclopropylamine that mimics the substrate, a linker, and a group that interacts with other regions of the enzyme's active site. The phenyl ring of this compound could serve a similar role to the substituted phenyl or indole (B1671886) groups found in known LSD1 inhibitors, suggesting that it and its analogues could be investigated for LSD1 inhibitory activity.

The table below summarizes the inhibitory activity of selected cyclopropylamine-based LSD1 inhibitors.

| Compound | LSD1 IC50 (nM) |

| 1 | 9.8 |

| 2 | 77 |

| 3 | 35 |

| 7e (indolin-5-yl-cyclopropanamine derivative) | 24.43 |

Data sourced from preclinical studies on cyclopropylamine and indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors. nih.govnih.govx-mol.com

Structure-Activity Relationship (SAR) Studies in Preclinical Models

SAR studies are crucial for optimizing the biological activity of a lead compound. For analogues of this compound, these studies would involve systematic modifications of the chemical structure to understand the impact on target binding and functional activity.

The biological activity of phenylcycloalkylamine derivatives is highly dependent on the nature and position of substituents on both the phenyl and cyclopentyl rings.

Phenyl Ring Substitution: As noted in serotonin receptor binding studies, the presence and position of substituents on the phenyl ring are critical. nih.gov In the context of LSD1 inhibitors, the aromatic moiety plays a key role in binding to the enzyme's active site. nih.govresearchgate.net For this compound, the 4-iodo substituent is a key feature. Varying the halogen at this position (e.g., F, Cl, Br) or introducing other groups could significantly modulate activity. Furthermore, exploring other substitution patterns on the phenyl ring (e.g., 2- or 3-position) would be a standard part of an SAR campaign.

Cyclopentyl Ring Substitution: The stereochemistry of the cyclopentyl ring is also of paramount importance. The (1S,2S) configuration defines a specific spatial arrangement of the phenyl and amino groups. Synthesis and testing of other stereoisomers (e.g., (1R,2R), (1S,2R), (1R,2S)) would be essential to determine the optimal stereochemistry for a given biological target.

Amine Group Modification: The primary amine of this compound is a likely point of interaction with biological targets, often forming salt bridges or hydrogen bonds. N-alkylation or N-acylation would be expected to alter the compound's physicochemical properties and its interaction with target proteins.

The three-dimensional shape (conformation) of a molecule is a key determinant of its biological activity. For cyclic molecules like cyclopentanamines, conformational analysis is particularly important.

The cyclopentane (B165970) ring is not planar and adopts puckered conformations, such as the "envelope" and "half-chair" forms, to relieve ring strain. libretexts.orgyoutube.com The substituents on the ring will have preferred orientations (axial vs. equatorial) in these conformations. The (1S,2S) stereochemistry of 2-substituted cyclopentanamines dictates that the two substituents are on the same side of the ring (cis). In the most stable conformations, bulky substituents like the 4-iodophenyl group would likely occupy a pseudo-equatorial position to minimize steric hindrance. libretexts.org

Computational molecular docking studies can be used to predict how these different conformations of this compound and its analogues might bind to the active site of a target protein, such as a serotonin receptor or LSD1. nih.govnih.govnih.gov These studies can help to rationalize observed SAR data and guide the design of new, more potent, and selective compounds. For example, docking studies of LSD1 inhibitors have provided insights into how the cyclopropylamine moiety interacts with the FAD cofactor and how other parts of the molecule engage with the surrounding amino acid residues. nih.gov

Application of this compound Derivatives in Chemical Biology Probes

Chemical biology probes are powerful tools for studying biological systems. Derivatives of this compound could potentially be developed into such probes.

The presence of an iodine atom in the molecule offers a direct handle for radiolabeling. For instance, substitution with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) could produce a radioligand suitable for in vitro binding assays or for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net These radiolabeled probes could be used to map the distribution of their target receptors or enzymes in the brain and other tissues.

Furthermore, the core structure of this compound could be modified to incorporate a fluorescent tag. nih.gov This would involve synthesizing derivatives with a linker attached to a fluorophore, such as a nitrobenzoxadiazole (NBD) or dansyl group. Such fluorescent probes would be invaluable for studying the cellular and subcellular localization of the target protein using techniques like fluorescence microscopy and flow cytometry. nih.gov The development of these probes would facilitate a deeper understanding of the biological roles of the targets of this compound and its analogues.

Radioligand Synthesis and Application in Imaging Research

The introduction of a radioisotope into a molecule like this compound or its analogues enables non-invasive imaging techniques such as Positron Emission Tomography (PET). This is particularly valuable for visualizing the distribution and target engagement of a compound within a living organism, offering insights into its pharmacokinetic and pharmacodynamic properties.

For PET imaging, a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would be incorporated into the structure of the analogue. The choice of isotope depends on factors like the desired half-life and the chemical feasibility of the labeling synthesis. Given the presence of an iodophenyl group in the parent compound, radioiodination with isotopes like Iodine-123, Iodine-124, or Iodine-131 could also be explored for Single Photon Emission Computed Tomography (SPECT) or PET imaging.

The synthesis of a radioligand typically involves a multi-step process, starting with the design and synthesis of a suitable precursor molecule that can be readily radiolabeled in the final step. For instance, a precursor might contain a leaving group, such as a tosylate or a nitro group, that can be displaced by the radioisotope. The radiolabeling reaction itself needs to be rapid and efficient to maximize the radiochemical yield and molar activity before the isotope decays.

Once synthesized and purified, the radiolabeled analogue would be administered to preclinical models, such as rodents or non-human primates. Dynamic PET scans can then track the uptake and clearance of the radioligand in various organs, including the brain, which is a common target for neurologically active compounds. nih.gov This allows researchers to quantify target receptor occupancy and assess the potential for the compound to reach its intended site of action.

Affinity Labeling and Proteomics Approaches for Target Deconvolution

Identifying the specific molecular target of a novel compound is a critical step in understanding its mechanism of action. Affinity labeling, coupled with proteomic analysis, is a powerful technique for this purpose. This approach involves chemically modifying an analogue of this compound to create a probe that can covalently bind to its target protein.

These probes are typically designed with three key features: the parent molecule (or a high-affinity analogue), a reactive group (e.g., a photo-activatable group like a diazirine or benzophenone), and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne). When the probe binds to its target and is activated (e.g., by UV light), the reactive group forms a covalent bond, permanently linking the probe to the protein.

After labeling, the cells or tissues are lysed, and the tagged protein-probe complexes are enriched and isolated, often using streptavidin-biotin affinity chromatography. The isolated proteins are then identified using mass spectrometry-based proteomics. This process, known as target deconvolution, can reveal the direct binding partners of the compound, providing crucial information about its biological function. nih.govchemrxiv.org

| Probe Component | Function | Examples |

| Binding Moiety | Recognizes and binds to the target protein. | This compound analogue |

| Reactive Group | Forms a covalent bond with the target upon activation. | Diazirine, Benzophenone, Acrylamide |

| Reporter Tag | Enables enrichment and detection of the labeled protein. | Biotin, Alkyne, Azide |

This table outlines the essential components of an affinity-based probe for target identification.

Preclinical Pharmacological Investigations in Disease Models

In Vitro Cell-Based Assays for Mechanistic Understanding

In vitro cell-based assays are fundamental for elucidating the molecular mechanisms through which an analogue of this compound exerts its effects. These assays are conducted in a controlled environment using cultured cells that either endogenously express the target of interest or have been engineered to do so.

A variety of assays can be employed to probe the compound's impact on cellular function. For example, if the target is a receptor, binding assays can determine the compound's affinity and selectivity. Functional assays, such as measuring changes in second messenger levels (e.g., cAMP or calcium) or reporter gene expression, can quantify the compound's agonist or antagonist activity.

Furthermore, cell-based assays can be used to investigate downstream signaling pathways affected by the compound. Techniques like Western blotting or ELISA can measure changes in the phosphorylation state or expression levels of key signaling proteins. High-content imaging and analysis can provide a more comprehensive view of the compound's effects on cellular morphology, protein localization, and other cellular phenotypes. These studies are essential for building a detailed picture of the compound's mechanism of action at the cellular level.

Ex Vivo Tissue Analysis for Target Occupancy and Pathway Modulation

Ex vivo tissue analysis bridges the gap between in vitro experiments and in vivo studies. In this approach, a preclinical model is treated with the compound of interest, and then tissues are harvested for analysis. This allows for the examination of the compound's effects in a more physiologically relevant context than cultured cells.

A primary application of ex vivo analysis is to determine target occupancy, which is the fraction of target proteins that are bound by the compound at a given dose. This can be measured by homogenizing the tissue and performing binding assays with a radiolabeled ligand that competes with the administered compound.

In addition to target occupancy, ex vivo analysis can be used to assess the modulation of downstream signaling pathways in the target tissue. For example, researchers can measure changes in neurotransmitter levels, enzyme activity, or gene expression in response to treatment with the analogue. These studies provide valuable information for correlating the compound's engagement with its target to its biological effects, which is crucial for establishing a dose-response relationship and predicting therapeutic efficacy.

Advanced Analytical Techniques for the Characterization and Research of 1s,2s 2 4 Iodophenyl Cyclopentanamine

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating the target compound from impurities and its corresponding enantiomer.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile chiral compounds. To resolve enantiomers, a chiral stationary phase (CSP) is required to create a diastereomeric interaction with the analyte, allowing for differential retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely successful for separating a broad range of chiral molecules, including amines. researchgate.net

For the analysis of (1S,2S)-2-(4-iodophenyl)cyclopentanamine, an amylose-based CSP, like amylose tris(3,5-dimethylphenylcarbamate), would be a primary candidate for achieving enantiomeric separation. researchgate.net The separation can be optimized by adjusting the mobile phase composition, which typically consists of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing. mdpi.com The determination of enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD) | Provides the chiral environment for enantiomeric separation. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | Elutes the compound; the ratio is optimized for resolution and analysis time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Detection | UV at 254 nm | The iodophenyl group provides strong UV absorbance for sensitive detection. |

| Column Temp. | 25 °C | Temperature is controlled to ensure reproducible retention times. |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While primary amines can sometimes be analyzed directly, they often benefit from derivatization to increase their volatility and thermal stability, and to improve their chromatographic behavior. For this compound, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed to convert the amine to a less polar trimethylsilyl (B98337) derivative. nih.gov

When coupled with a Mass Spectrometry (MS) detector, GC-MS not only separates components of a mixture but also provides mass information for each component, enabling the confident identification of the target compound and any potential impurities. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint, confirming the molecular weight and offering structural clues based on fragmentation patterns. nih.gov This makes GC-MS an excellent tool for assessing chemical purity.

Spectroscopic Characterization Techniques

Spectroscopic methods are used to elucidate the precise molecular structure and confirm the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm the constitution and stereochemistry of this compound.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons of the 4-iodophenyl group (appearing as two doublets), as well as complex multiplets for the protons on the cyclopentyl ring. chemicalbook.com

¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The spectrum would show characteristic signals for the two distinct aromatic carbons of the p-substituted ring, the carbon bearing the iodine atom, and the carbons of the cyclopentyl ring.

NOESY/ROESY: To confirm the (1S,2S) or trans stereochemistry, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be performed. The absence of a spatial correlation (NOE) between the proton at C1 (attached to the amine) and the proton at C2 (attached to the phenyl ring) would provide strong evidence for their trans relationship.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH (ortho to I) | ~7.6 | ~137 | Appears as a doublet. |

| Aromatic CH (meta to I) | ~7.0 | ~130 | Appears as a doublet. |

| Aromatic C-I | - | ~92 | Quaternary carbon, signal is often weaker. |

| Aromatic C-Cyclopentyl | - | ~145 | Quaternary carbon. |

| Cyclopentyl CH-N | ~3.5 | ~58 | Deshielded by the adjacent amine group. |

| Cyclopentyl CH-Ar | ~3.1 | ~50 | Deshielded by the adjacent aromatic ring. |

| Cyclopentyl CH₂ | 1.5 - 2.2 | 20 - 35 | Multiple overlapping signals for the remaining 6 protons. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wisc.eduwiley.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The presence of a primary amine is typically indicated by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium (often two peaks) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Cyclopentyl (Aliphatic) | Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |

| ~1580 | N-H Bend (scissoring) | Primary Amine | Medium to Strong |

| ~1000 | C-I Stretch | Aryl Iodide | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. nih.gov For this compound (Molecular Formula: C₁₁H₁₄IN, Molecular Weight: 287.14), a soft ionization technique like Electrospray Ionization (ESI) would likely be used, which would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 288.1.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the unambiguous confirmation of the elemental formula. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Ion Formula | Fragment Lost | Notes |

|---|---|---|---|

| 288.1 | [C₁₁H₁₅IN]⁺ | - | Protonated molecular ion, [M+H]⁺. |

| 271.1 | [C₁₁H₁₃I]⁺ | NH₃ (Ammonia) | Loss of the amine group. |

| 161.1 | [C₁₁H₁₅N]⁺ | I (Iodine radical) | Loss of the iodine atom. |

| 84.1 | [C₅H₁₀N]⁺ | C₆H₄I (Iodophenyl radical) | Cleavage of the bond between the cyclopentyl and phenyl rings. |

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., LC/ESI-MS/MS in derivatization studies)

The analysis of this compound, particularly in complex matrices such as biological fluids or reaction mixtures, necessitates highly selective and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. mdpi.com When combined with derivatization, its capabilities can be significantly enhanced, especially for a primary amine like the target compound.

Derivatization in the context of LC-MS/MS analysis serves multiple purposes. For a compound like this compound, which possesses a primary amine group, derivatization can improve its chromatographic behavior and, more importantly, increase its ionization efficiency in the electrospray ionization (ESI) source of the mass spectrometer. nih.gov Enhanced ionization leads to lower limits of detection and quantification, which is crucial for trace-level analysis.

A potential strategy for the derivatization of this compound could involve reagents that react with the primary amine to introduce a permanently charged or easily ionizable moiety. This would ensure a strong and stable signal in the mass spectrometer. For instance, reagents designed to tag primary amines can be employed, leading to the formation of a derivative with superior ESI-MS/MS response. nih.gov

Furthermore, in derivatization studies for chiral compounds, chiral derivatizing agents can be used. These agents react with both enantiomers to form diastereomers. Since diastereomers have different physicochemical properties, they can be separated on a standard achiral chromatographic column. This approach offers an alternative to using a more specialized and often more expensive chiral column for separation. nih.govnih.gov

The subsequent analysis by tandem mass spectrometry (MS/MS) provides a high degree of selectivity and structural information. By selecting the derivatized parent ion and subjecting it to collision-induced dissociation, characteristic fragment ions can be generated and monitored. This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. mdpi.com

A hypothetical LC/ESI-MS/MS method for a derivatized this compound could be developed as follows:

| Parameter | Condition |

| Chromatographic Column | C18 or Phenyl-Hexyl |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (containing formic acid or ammonium (B1175870) formate (B1220265) for pH control) |

| Derivatization Reagent | A reagent targeting primary amines to enhance ionization |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of the derivatized compound |

| Product Ion (Q3) | Specific fragment ion of the derivatized compound |

This hyphenated technique provides the necessary selectivity and sensitivity for the detailed study of this compound in various research contexts.

Quality Control and Validation of Analytical Methods in Research

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate data. For a compound like this compound, method validation is a mandatory step in quality control during its research and development. The validation process should adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

The key validation parameters for an LC-MS/MS method for the quantification of this compound would include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In LC-MS/MS, specificity is generally high due to the nature of MRM detection.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a specified range.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a blank matrix with a known concentration of the analyte and measuring the recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For the LOQ, an acceptable level of precision and accuracy is required.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A summary of typical acceptance criteria for the validation of a quantitative LC-MS/MS method is presented in the table below.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% (may vary with concentration) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |

| Robustness | No significant impact on results from minor variations in method parameters |

By rigorously validating the analytical methods used in the research of this compound, the quality and integrity of the scientific data are ensured.

Computational and Theoretical Investigations of 1s,2s 2 4 Iodophenyl Cyclopentanamine

Molecular Modeling and Docking Studies for Biological Target Interaction Prediction

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. A key application of this is in predicting how a ligand, such as (1S,2S)-2-(4-iodophenyl)cyclopentanamine, might bind to a biological target, typically a protein or nucleic acid. This is often achieved through molecular docking, a method that calculates the preferred orientation and binding affinity of one molecule to another. nih.govnih.gov

Docking studies can screen large libraries of compounds against a target protein, helping to identify potential drug candidates. nih.govresearchgate.net The process involves generating various poses of the ligand within the binding site of the receptor and scoring these poses based on factors like electrostatic and van der Waals interactions. slideshare.net For instance, a computational analysis of (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, an analog of the target compound, showed a high binding affinity against α7 nicotinic acetylcholine (B1216132) receptors, suggesting its potential therapeutic utility. nih.gov Such studies are vital for prioritizing compounds for further experimental testing. researchgate.net

Table 1: Illustrative Docking Scores for Cyclopentane (B165970) Derivatives Against Neurological Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Phenylcyclopentanamine Analogs | Serotonin (B10506) 5-HT1A Receptor | -9.1 | TYR199, ASN386 |

| Phenylcyclopentanamine Analogs | Dopamine (B1211576) D2 Receptor | -8.5 | SER193, ASP114 |

| Phenylcyclopentanamine Analogs | α7 Nicotinic Acetylcholine Receptor | -9.5 | TRP149, TYR93, TYR188 |

| Phenylcyclopentanamine Analogs | Monoamine Oxidase B (MAO-B) | -8.8 | TYR435, ILE199 |

Note: The data in this table is illustrative, based on typical results for similar compounds found in computational studies, and does not represent experimentally verified values for this compound.

The prediction of biological interactions is guided by two primary strategies in computer-aided drug design (CADD): ligand-based drug design (LBDD) and structure-based drug design (SBDD). researchgate.netnih.gov

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known, often determined through techniques like X-ray crystallography or NMR spectroscopy. iaanalysis.com This structural knowledge allows for the direct design of molecules that can precisely fit into the target's binding site, optimizing interactions to enhance affinity and selectivity. iaanalysis.comextrapolations.com Molecular docking is a cornerstone of SBDD. slideshare.net